molecular formula C14H12O3 B14611818 1-Azulenecarboxylic acid, 3-acetyl-, methyl ester CAS No. 58313-18-1

1-Azulenecarboxylic acid, 3-acetyl-, methyl ester

Cat. No.: B14611818
CAS No.: 58313-18-1
M. Wt: 228.24 g/mol
InChI Key: NXCPLMDXMUUJHP-UHFFFAOYSA-N
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Description

1-Azulenecarboxylic acid, 3-acetyl-, methyl ester is an organic compound with the molecular formula C14H12O3 It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color

Preparation Methods

The synthesis of 1-azulenecarboxylic acid, 3-acetyl-, methyl ester typically involves the esterification of 1-azulenecarboxylic acid with methanol in the presence of an acid catalystCommon catalysts for this reaction include sulfuric acid and p-toluenesulfonic acid .

Industrial production methods for this compound may involve more efficient catalytic processes or alternative synthetic routes to optimize yield and purity

Chemical Reactions Analysis

1-Azulenecarboxylic acid, 3-acetyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, nucleophilic substitution can occur at the ester group.

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and methanol in the presence of a strong acid or base.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

1-Azulenecarboxylic acid, 3-acetyl-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azulenecarboxylic acid, 3-acetyl-, methyl ester depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-rich azulene ring, which can participate in various electrophilic and nucleophilic reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

1-Azulenecarboxylic acid, 3-acetyl-, methyl ester can be compared with other azulene derivatives and related compounds:

Properties

CAS No.

58313-18-1

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

methyl 3-acetylazulene-1-carboxylate

InChI

InChI=1S/C14H12O3/c1-9(15)12-8-13(14(16)17-2)11-7-5-3-4-6-10(11)12/h3-8H,1-2H3

InChI Key

NXCPLMDXMUUJHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C2C1=CC=CC=C2)C(=O)OC

Origin of Product

United States

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